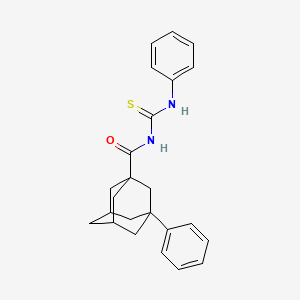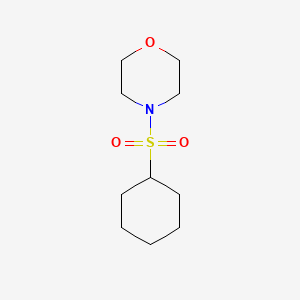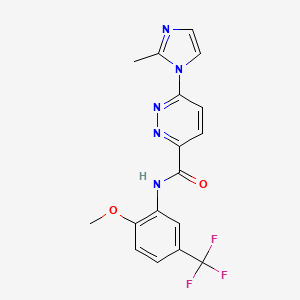
1-PHENYL-3-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-N-(phenylcarbamothioyl)adamantane-1-carboxamide is a complex organic compound with the molecular formula C24H26N2OS. It is part of the adamantane family, which is known for its unique tricyclic structure. This compound is characterized by the presence of a phenyl group, a phenylcarbamothioyl group, and an adamantane-1-carboxamide group. The adamantane structure is notable for its stability and rigidity, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-3-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA typically involves multiple steps. One common method starts with the preparation of 3-phenyladamantane-1-carboxylic acid. This intermediate is then reacted with phenyl isothiocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-(phenylcarbamothioyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
3-Phenyl-N-(phenylcarbamothioyl)adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-PHENYL-3-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects. The compound’s rigid adamantane structure enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyladamantane-1-carboxylic acid
- 1-Phenyl-3-(3-phenyladamantane-1-carbonyl)thiourea
- N-(anilinocarbonothioyl)-3-phenyl-1-adamantanecarboxamide
Uniqueness
3-Phenyl-N-(phenylcarbamothioyl)adamantane-1-carboxamide stands out due to its unique combination of a phenylcarbamothioyl group and an adamantane scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-phenyl-N-(phenylcarbamothioyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c27-21(26-22(28)25-20-9-5-2-6-10-20)24-14-17-11-18(15-24)13-23(12-17,16-24)19-7-3-1-4-8-19/h1-10,17-18H,11-16H2,(H2,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMXXHLTZUSSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NC(=S)NC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2907145.png)
![1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride](/img/structure/B2907146.png)
![4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B2907149.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide](/img/structure/B2907151.png)

![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(p-tolyl)methanone](/img/structure/B2907153.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2907154.png)
![4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline](/img/structure/B2907155.png)
![(2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide](/img/structure/B2907157.png)

![3-(4-chlorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2907162.png)
![2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole](/img/structure/B2907163.png)
![1-methyl-8-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2907166.png)
![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2907167.png)
